molecular formula C22H23ClN4OS B2675149 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1189860-75-0

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No. B2675149
CAS RN: 1189860-75-0
M. Wt: 426.96
InChI Key: IEUMCFHADHENMZ-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule. It contains a triazaspiro[4.5]decane ring, which is a type of spirocyclic compound (a compound with two rings that share a single atom). It also has a thioacetamide group and a phenyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]decane ring and the attachment of the thioacetamide and phenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s used. Common reactions for similar compounds might include substitutions, additions, or eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this (such as its melting point, boiling point, solubility, and stability) can be determined using various laboratory techniques .

Scientific Research Applications

ORL1 Receptor Agonists

Compounds with structures similar to 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide have been studied for their potential as ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds have shown high affinity for the human ORL1 receptor and exhibit selective activity against opioid receptors. They have been identified as full agonists in biochemical assays, indicating potential in pain management research (Röver et al., 2000).

Antifungal and Plant Growth Regulating Activities

Certain triazole compounds containing thioamide groups, structurally related to the compound , have shown both antifungal activities and plant growth regulating properties. These findings suggest potential agricultural applications for similar compounds (Li Fa-qian et al., 2005).

Antiviral Properties

Similar compounds have been evaluated for their antiviral properties. For instance, analogs with changes in the triazaspirodecan structure have shown significant antiviral effects, particularly in the treatment of diseases like Japanese encephalitis. This suggests a potential application in developing antiviral drugs (Joydeep Ghosh et al., 2008).

Anticancer and Antidiabetic Properties

Spirothiazolidine analogs, which share structural features with the compound , have been developed for their anticancer and antidiabetic properties. Some of these compounds have shown significantly higher activity against certain cancer cell lines and have exhibited potential as inhibitors of alpha-amylase and alpha-glucosidase, important in diabetes treatment (Flefel et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMCFHADHENMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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